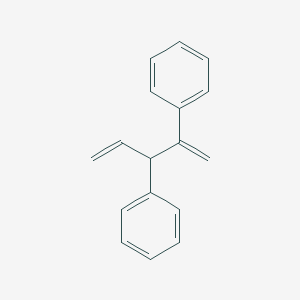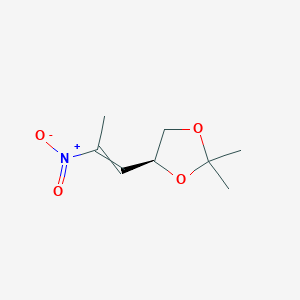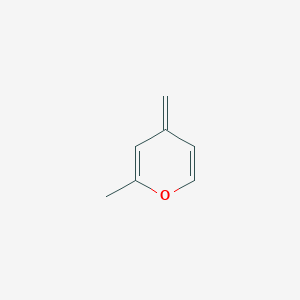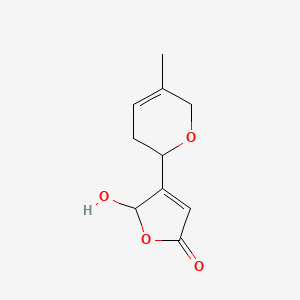![molecular formula C16H20Br2O2 B12560587 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene CAS No. 219793-11-0](/img/structure/B12560587.png)
1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene: is an organic compound characterized by the presence of two bromine atoms and two pent-4-en-1-yloxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The subsequent etherification reaction involves the use of pent-4-en-1-ol and a base such as potassium carbonate to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Electrochemical bromination techniques can also be employed to minimize waste and enhance safety .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated product.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products such as quinones.
- Reduced products with hydrogen replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and protein-ligand interactions .
Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings .
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and pent-4-en-1-yloxy groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of biological molecules and pathways, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromo-4,5-dimethylbenzene: Similar structure but with methyl groups instead of pent-4-en-1-yloxy groups.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Contains additional bromomethyl groups.
1,2-Dibromo-4,5-bis(octyloxy)benzene: Similar structure but with octyloxy groups instead of pent-4-en-1-yloxy groups.
Uniqueness: 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene is unique due to the presence of pent-4-en-1-yloxy groups, which provide distinct chemical properties and reactivity compared to other similar compounds. These groups can enhance the compound’s solubility, stability, and potential for further functionalization .
Eigenschaften
CAS-Nummer |
219793-11-0 |
|---|---|
Molekularformel |
C16H20Br2O2 |
Molekulargewicht |
404.14 g/mol |
IUPAC-Name |
1,2-dibromo-4,5-bis(pent-4-enoxy)benzene |
InChI |
InChI=1S/C16H20Br2O2/c1-3-5-7-9-19-15-11-13(17)14(18)12-16(15)20-10-8-6-4-2/h3-4,11-12H,1-2,5-10H2 |
InChI-Schlüssel |
PDSBAYSQDLLBME-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCOC1=CC(=C(C=C1OCCCC=C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)
![Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate](/img/structure/B12560519.png)
![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)



![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)

![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)

![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)
![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)
![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
